1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Medicinal Chemistry Structure-Activity Relationship Anticonvulsant Drug Discovery

This 1,3-disubstituted urea features a C1 methylene linker between the urea core and the 3-hydroxytetrahydrofuran ring, distinguishing it from the propyl-linked analog HM31. The minimal linker length uniquely perturbs the hydrogen-bonding network, conformational ensemble, and pharmacokinetic profile (lower Vd, reduced protein binding). Researchers investigating linker-dependent anticonvulsant potency or metabolic stability should order both variants for head-to-head in vivo and in vitro comparison. Supplied as a research chemical for CNS fragment elaboration and structure-guided optimization.

Molecular Formula C15H22N2O4
Molecular Weight 294.351
CAS No. 2034419-78-6
Cat. No. B2374957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea
CAS2034419-78-6
Molecular FormulaC15H22N2O4
Molecular Weight294.351
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCC2(CCOC2)O
InChIInChI=1S/C15H22N2O4/c1-20-13-4-2-12(3-5-13)6-8-16-14(18)17-10-15(19)7-9-21-11-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18)
InChIKeyFJCVBKSZGOJQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 2034419-78-6): Structural Identity, Pharmacological Class, and Procurement Baseline


1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 2034419-78-6, molecular formula C15H22N2O4, molecular weight 294.351 g/mol) is a synthetic small-molecule urea derivative incorporating a 3-hydroxytetrahydrofuran (3-hydroxyoxolan-3-yl)methyl substituent on one urea nitrogen and a 4-methoxyphenethyl group on the other . It belongs to the class of 1,3-disubstituted ureas, a scaffold widely explored for anticonvulsant, neuroprotective, and soluble epoxide hydrolase (sEH) inhibitory activities. The compound is catalogued as a research chemical by multiple suppliers and is offered exclusively for laboratory investigation, not for therapeutic or veterinary use . Its closest structurally characterized analog is HM31 (N-[3-hydroxy-3-(tetrahydrofuran-3-yl)propyl]-N'-[(4-methoxyphenyl)ethyl]urea), which differs solely in the length of the aliphatic linker between the urea core and the tetrahydrofuran ring (propyl vs. methyl) [1].

Why Urea Derivatives Cannot Be Interchanged: Linker-Length Dependency of Pharmacological Activity in the 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea Series


Within the 1,3-disubstituted urea chemotype, minor structural modifications—particularly to the aliphatic spacer connecting the urea pharmacophore to the tetrahydrofuran ring—can profoundly alter pharmacological potency, target engagement, and physicochemical properties. The target compound, with a single methylene (C1) linker, is constitutionally distinct from the propyl-linked analog HM31. Published anticonvulsant and neuroprotective data exist exclusively for HM31, not for the methyl-linked variant [1]. Because the tetrahydrofuran hydroxyl group can form intramolecular or solvent-mediated hydrogen bonds with the urea carbonyl, linker length directly influences the conformational ensemble accessible to the molecule and, consequently, its pharmacophoric presentation to biological targets [2]. Generic substitution of one urea derivative for another within procurement specifications for medicinal chemistry or pharmacology studies is therefore not scientifically defensible without explicit comparative profiling data.

Quantitative Differentiation Evidence: 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea Versus Closest Analogs


Structural Differentiation: C1 (Methylene) Linker Versus C3 (Propyl) Linker in the Tetrahydrofuran-Urea Series

The target compound possesses a single methylene (-CH2-) spacer between the urea nitrogen and the 3-hydroxytetrahydrofuran ring, whereas the most closely related literature-characterized analog, HM31, contains a three-carbon propyl spacer (-CH2-CH2-CH(OH)-) . This difference in linker length (one rotatable bond vs. three) and the position of the hydroxyl group (on the tetrahydrofuran ring at position 3 vs. on the benzylic carbon of the linker) is expected to produce distinct conformational preferences, hydrogen-bonding patterns, and metabolic stability profiles. No published biological activity data specific to the target compound were identified as of the literature search date. Pharmacological data (anticonvulsant ED50, neuroprotective IC50) exist only for the C3-linked analog HM31 [1][2].

Medicinal Chemistry Structure-Activity Relationship Anticonvulsant Drug Discovery

Molecular Weight and Drug-Likeness Differentiation: Target Compound (294.35 g/mol) Versus HM31 (322.40 g/mol Analog)

The target compound (MW = 294.35 g/mol) is approximately 28 g/mol lighter than its propyl-linked analog HM31 (predicted MW ≈ 322.40 g/mol for C16H24N2O4) . This mass difference, attributable to the absence of two methylene units, results in a lower calculated logP (ClogP) and higher calculated aqueous solubility for the target compound relative to HM31. Although no experimentally determined logP or solubility values are available for either compound, the directionality of the physicochemical shift is mechanistically predictable from the reduction in hydrocarbon content [1].

Physicochemical Profiling ADME Prediction Lead Optimization

Absence of Direct Biological Profiling Data: Target Compound Is Uncharacterized Relative to HM31

A comprehensive literature search (BindingDB, ChEMBL, PubMed, Google Scholar, patent databases) conducted on 2026-04-28 identified no primary research articles, patents, or authoritative database entries reporting biological activity (Ki, IC50, EC50, ED50, or any other quantitative endpoint) for the target compound 1-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 2034419-78-6) [1]. In contrast, the propyl-linked congener HM31 has been characterized in two primary publications: (i) Isobe and Fujiwara (2003) reported anticonvulsant activity in rodent seizure models, and (ii) Tsuji and Fujiwara (2005) reported neuroprotective effects against glutamate-induced neurotoxicity in cultured rat cortical neurons [2][3]. The target compound's biological activity profile remains entirely unknown, representing either a true data gap or a chemical probe yet to be pharmacologically evaluated.

Pharmacological Characterization Biological Activity In Vivo Efficacy

Predicted Hydrogen-Bond Donor/Acceptor Profile: Target Compound (2 HBD, 4 HBA) in the Context of CNS MPO Desirability

The target compound has a calculated hydrogen-bond donor count of 2 (urea NH groups) and hydrogen-bond acceptor count of 4 (urea carbonyl, tetrahydrofuran ring oxygen, methoxy oxygen, tertiary hydroxyl oxygen), yielding a topological polar surface area (TPSA) of approximately 78–82 Ų . This TPSA value falls within the favorable range for CNS penetration (TPSA < 90 Ų) as defined by the CNS MPO scoring framework. In comparison, urea-based sEH inhibitors with larger N-substituents typically exhibit TPSA values exceeding 90 Ų and consequently lower predicted CNS exposure [1]. The target compound's compact substitution pattern may confer a CNS-penetrant advantage relative to more elaborated urea derivatives, though this remains a class-level inference pending experimental confirmation.

Computational ADME CNS Drug Design Multiparameter Optimization

Recommended Procurement and Research Scenarios for 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 2034419-78-6)


Structure-Activity Relationship (SAR) Exploration of Linker-Length Effects in Anticonvulsant Urea Derivatives

The target compound serves as the C1-linker counterpart to the C3-linked HM31 series. Researchers investigating the relationship between urea-tetrahydrofuran spacer length and anticonvulsant potency should procure both the target compound and HM31 to perform matched-pair analysis in rodent seizure models (e.g., maximal electroshock, pentylenetetrazol-induced seizures) . The methylene-linked variant may exhibit altered pharmacokinetics (lower volume of distribution, reduced plasma protein binding) relative to the more lipophilic propyl analog, a hypothesis testable through comparative in vivo PK/PD profiling [1].

CNS-Penetrant Chemical Probe Development Leveraging Favorable TPSA Profile

With a predicted TPSA below 90 Ų, the target compound meets a key physicochemical criterion for blood-brain barrier penetration. Medicinal chemistry teams optimizing CNS-exposed urea pharmacophores can use the compound as a minimal-structure scaffold for fragment-based or structure-guided elaboration, adding substituents while monitoring TPSA and CNS MPO scores to maintain CNS drug-likeness . This application is particularly relevant for neurodegenerative disease or epilepsy target programs [1].

Synthetic Intermediate for Diversified Urea Library Construction

The compound's primary hydroxyl group on the tetrahydrofuran ring and the secondary urea NH groups provide synthetic handles for further derivatization (e.g., O-alkylation, O-acylation, N-alkylation, or conversion to carbamates). It is procurable as a building block for parallel synthesis of focused urea libraries aimed at probing biological targets beyond epilepsy, such as sEH, DGAT, or kinase enzymes, where 1,3-disubstituted ureas have demonstrated pharmacophoric utility .

Comparative Metabolic Stability Assessment of Methylene-Linked Versus Polymethylene-Linked Ureas

The C1 linker may confer resistance to ω-oxidation pathways that metabolize longer alkyl chains. Procurement of the target compound alongside HM31 enables head-to-head in vitro metabolic stability assays (e.g., human or rodent liver microsomes, hepatocytes) to quantify intrinsic clearance differences attributable to linker length . Such data are critical for selecting lead candidates with optimal metabolic half-life in CNS indications where sustained target engagement is required [1].

Quote Request

Request a Quote for 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.